4-Glutathionyl cyclophosphamide
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30)/t11-,12-,14?,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEDBYAXQXFDHD-XNZWOTSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COP(=O)(NC1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N5O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747862 | |
| Record name | L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77273-67-7 | |
| Record name | L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways of 4 Glutathionyl Cyclophosphamide Formation
Precursors in 4-Glutathionyl Cyclophosphamide (B585) Synthesis
The synthesis of 4-glutathionyl cyclophosphamide is contingent upon the prior formation of key reactive metabolites of cyclophosphamide and the availability of a crucial endogenous antioxidant.
Generation of 4-Hydroxycyclophosphamide (B600793) and Aldophosphamide (B1666838)
Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects. mdpi.com This activation process is initiated in the liver by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgresearchgate.net Specific isozymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, catalyze the hydroxylation of cyclophosphamide at the C-4 position, leading to the formation of 4-hydroxycyclophosphamide. pharmgkb.orgresearchgate.nettandfonline.com
This primary metabolite, 4-hydroxycyclophosphamide, exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. pharmgkb.orgresearchgate.nettaylorandfrancis.com This tautomerization is a rapid and reversible process. pharmgkb.org Aldophosphamide is a critical intermediate that can follow several metabolic routes. It can be oxidized to the inactive metabolite carboxyphosphamide, or it can undergo a non-enzymatic decomposition to produce the therapeutically active alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct, acrolein. pharmgkb.orgtaylorandfrancis.com It is at the stage of 4-hydroxycyclophosphamide and its equilibrium with aldophosphamide that the pathway towards this compound formation begins.
Enzymatic Conjugation Pathways
The conjugation of glutathione (B108866) with 4-hydroxycyclophosphamide is significantly accelerated by a superfamily of enzymes, although it can also proceed non-enzymatically.
Glutathione S-Transferase (GST)-Mediated Reactions
The primary enzymatic pathway for the formation of this compound involves the action of Glutathione S-transferases (GSTs). tandfonline.comnih.gov These enzymes catalyze the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon of 4-hydroxycyclophosphamide. mdpi.com Research has identified several human GST isoenzymes that are capable of facilitating this conjugation.
Specifically, studies have demonstrated the involvement of GST A1-1, A2-2, M1a-1a, and P1-1 in the formation of this compound. pharmgkb.orgresearchgate.netnih.gov The presence of these GSTs can increase the rate of conjugate formation by 2- to 4-fold compared to the spontaneous reaction. pharmgkb.orgresearchgate.netnih.gov Among these, the alpha-class GST, GST A1-1, has been shown to be particularly efficient in this reaction. pharmgkb.orgresearchgate.netnih.gov
| GST Isoenzyme | Effect on 4-GSCP Formation | Km (mM) for 4-Hydroxycyclophosphamide |
| GST A1-1 | 2-4 fold increase | 0.35 pharmgkb.orgresearchgate.netnih.gov |
| GST A2-2 | 2-4 fold increase | 1.0 - 1.9 pharmgkb.orgresearchgate.netnih.gov |
| GST M1a-1a | 2-4 fold increase | 1.0 - 1.9 pharmgkb.orgresearchgate.netnih.gov |
| GST P1-1 | 2-4 fold increase | 1.0 - 1.9 pharmgkb.orgresearchgate.netnih.gov |
This table summarizes the catalytic efficiency of different human GST isoenzymes in the formation of this compound (4-GSCP). Data is compiled from studies incubating 0.1 mM 4-hydroxycyclophosphamide with 1 mM GSH in the presence of 10 μM of the respective GST isoenzyme.
Spontaneous Formation Mechanisms
While enzymatic catalysis by GSTs significantly enhances the rate of this compound formation, the reaction can also occur spontaneously. tandfonline.com This non-enzymatic conjugation happens due to the inherent reactivity between the electrophilic 4-hydroxycyclophosphamide and the nucleophilic glutathione. mdpi.comnih.gov However, the rate of this spontaneous reaction is considerably slower than the GST-mediated pathway. pharmgkb.orgresearchgate.net The significance of the spontaneous reaction in vivo may be more pronounced in cells with low GST activity or when the concentration of the reactive cyclophosphamide metabolites is high.
Enzymology of 4 Glutathionyl Cyclophosphamide Synthesis
Identification and Characterization of Involved Glutathione (B108866) S-Transferase Isoenzymes
The conjugation of the activated cyclophosphamide (B585) metabolite, 4-hydroxycyclophosphamide (B600793), with glutathione (GSH) to form 4-glutathionyl cyclophosphamide is a reaction catalyzed by several cytosolic GST isoenzymes. researchgate.netnih.gov This enzymatic conjugation is a key detoxification pathway, as it converts the reactive metabolite into a more water-soluble and less toxic compound that can be more readily eliminated from the body. nih.gov The presence and activity of these GSTs can significantly influence the metabolic fate and efficacy of cyclophosphamide. nih.gov Research has shown that purified human GST isoenzymes from the Alpha, Mu, and Pi classes all contribute to the formation of this compound, increasing its formation by 2- to 4-fold above the spontaneous reaction rate. researchgate.netnih.gov
Human GST Alpha Class Isoenzymes (e.g., GSTA1-1, GSTA2-2)
The human GST Alpha (GSTA) class, particularly isoenzymes GSTA1-1 and GSTA2-2, have been identified as key players in the conjugation of 4-hydroxycyclophosphamide with glutathione. researchgate.netnih.gov Studies utilizing purified human GST isoenzymes have demonstrated that both GSTA1-1 and GSTA2-2 are capable of catalyzing the formation of this compound. researchgate.netnih.gov Polymorphisms in the GSTA1 gene have been associated with variations in cyclophosphamide effectiveness, highlighting the clinical relevance of this enzyme in the drug's metabolism. tandfonline.com
Human GST Mu Class Isoenzymes (e.g., GSTM1-1)
The human GST Mu (GSTM) class, represented by the isoenzyme GSTM1-1, is also involved in the enzymatic synthesis of this compound. researchgate.netnih.gov The GSTM1-1 isoenzyme, specifically the GSTM1a-1a variant, has been shown to catalyze this conjugation reaction. researchgate.netnih.gov The GSTM1 gene is known to be polymorphic in the human population, with a common null genotype resulting in a lack of enzyme activity. nus.edu.sg This genetic variation can influence the detoxification rate of cyclophosphamide metabolites. nih.gov
Human GST Pi Class Isoenzymes (e.g., GSTP1-1)
The human GST Pi (GSTP) class, with its primary member GSTP1-1, plays a significant role in the formation of this compound. researchgate.netnih.gov The involvement of GSTP1-1 in this detoxification pathway has been well-documented. researchgate.netnih.govnih.gov Genetic polymorphisms in the GSTP1 gene, such as the Ile105Val variant, can alter the enzyme's catalytic activity and have been linked to variations in treatment response and toxicity in patients receiving cyclophosphamide-based chemotherapy. nih.govelte.hu
Enzyme Kinetic Analysis of this compound Formation
The efficiency of different GST isoenzymes in catalyzing the formation of this compound can be quantified by determining their enzyme kinetic parameters, particularly the Michaelis constant (Km).
Determination of Apparent Michaelis Constants (Km)
The apparent Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. For the formation of this compound, the substrate is 4-hydroxycyclophosphamide.
Detailed kinetic analyses have been performed on several purified human GST isoenzymes. researchgate.netnih.gov These studies have revealed varying affinities among the different isoenzymes for 4-hydroxycyclophosphamide.
Table 1: Apparent Michaelis Constants (Km) of Human GST Isoenzymes for 4-Hydroxycyclophosphamide
| GST Isoenzyme | Apparent Km (mM) | Reference |
| GSTA1-1 | 0.35 | researchgate.netnih.gov |
| GSTA2-2 | 1.0 - 1.9 | researchgate.netnih.gov |
| GSTM1a-1a | 1.0 - 1.9 | researchgate.netnih.gov |
| GSTP1-1 | 1.0 - 1.9 | researchgate.netnih.gov |
Data sourced from studies on purified human glutathione S-transferases. researchgate.netnih.gov
The data clearly indicate that GSTA1-1 possesses the lowest Km value, suggesting it has the highest apparent affinity for 4-hydroxycyclophosphamide among the tested isoenzymes. researchgate.netnih.gov The other major isoenzymes, GSTA2-2, GSTM1a-1a, and GSTP1-1, exhibit higher Km values, falling within a similar range. researchgate.netnih.gov One study also reported a Km value of approximately 1.9 mM for GSTP1 in the context of 4-hydroxycyclophosphamide conjugation. nih.gov
Analysis of Reaction Rates and Substrate Specificity
The synthesis of this compound is a crucial detoxification pathway for the active metabolites of cyclophosphamide. nih.gov This biotransformation is catalyzed by Glutathione S-transferases (GSTs), a superfamily of enzymes that conjugate the tripeptide glutathione (GSH) to various electrophilic compounds. nih.govnih.gov The primary substrate for this specific conjugation is 4-hydroxycyclophosphamide, the principal active metabolite of cyclophosphamide. nih.govresearchgate.netwikipedia.org
Research has demonstrated that the conjugation of 4-hydroxycyclophosphamide with GSH can occur spontaneously, but the reaction rate is significantly enhanced by the presence of GSTs. researchgate.netnih.gov Several human GST isoenzymes, spanning the Alpha, Mu, and Pi classes, have been identified as catalysts for the formation of this compound. nih.govresearchgate.netnih.gov Specifically, purified human isoenzymes GST A1-1, A2-2, M1a-1a, and P1-1 have been shown to increase the formation of this compound by a factor of two to four compared to the non-enzymatic reaction. researchgate.netnih.gov
The substrate specificity and efficiency of these GST isoenzymes vary, as indicated by their kinetic parameters. Enzyme kinetic analysis has shown that GST A1-1 possesses the highest affinity for 4-hydroxycyclophosphamide among the tested isoenzymes, exhibiting the lowest Michaelis-Menten constant (Km). researchgate.netnih.gov The Vmax for GSTP1-1 has been reported at 35.1 nmol/min/mg protein, highlighting its significant capacity for detoxification. mdpi.com
Below is a data table summarizing the reported kinetic values for various GST isoenzymes in the catalysis of this compound formation.
| GST Isoenzyme | Km (mM) for 4-Hydroxycyclophosphamide | Reference |
| GST A1-1 | 0.35 | researchgate.netnih.gov |
| GST A2-2 | 1.0 - 1.9 | researchgate.netnih.gov |
| GST M1a-1a | 1.0 - 1.9 | researchgate.netnih.gov |
| GST P1-1 | ~1.9 | researchgate.netnih.govmdpi.com |
This table presents the Michaelis-Menten constants (Km) for different human Glutathione S-transferase (GST) isoenzymes with 4-hydroxycyclophosphamide as the substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Structural Basis for GST-Substrate Recognition in this compound Conjugation
The ability of GSTs to catalyze the formation of this compound is rooted in their distinct three-dimensional structure. Cytosolic GSTs are dimeric enzymes, with each subunit comprising two principal domains: an N-terminal thioredoxin-like domain and a C-terminal all-α-helical domain. nih.govtandfonline.com This conserved structural fold is fundamental to their function. nih.govscispace.com
Two critical binding sites are located in a cleft between these two domains:
The G-site: Situated in the N-terminal domain, this site is highly conserved and responsible for binding glutathione (GSH). nih.govresearchgate.net Specific residues within the G-site activate the thiol group of GSH, preparing it for nucleophilic attack. nih.gov
The H-site: Adjacent to the G-site, the H-site is a more variable, hydrophobic pocket formed predominantly by residues from the C-terminal domain. nih.govtandfonline.comresearchgate.net This variability in the H-site is a primary determinant of the substrate specificity of different GST isoenzymes, allowing them to bind a wide array of hydrophobic co-substrates, including 4-hydroxycyclophosphamide. nih.gov
While a definitive crystal structure of a GST enzyme in complex with 4-hydroxycyclophosphamide is not available, computational molecular docking studies have provided valuable insights into the putative binding interactions. tandfonline.com Modeling studies of cyclophosphamide docked into the active site of human GST P1-1 (hGST P1-1) illustrate how the substrate is positioned for conjugation. tandfonline.com The binding model suggests that the drug fits within the H-site, where it is stabilized by interactions with key amino acid residues. tandfonline.com For instance, it is implied that, like other similar drugs, cyclophosphamide's binding involves contact with Tyrosine 8 (Tyr8). tandfonline.com
The structural arrangement ensures that the electrophilic center of 4-hydroxycyclophosphamide is precisely oriented relative to the activated thiol group of GSH, facilitating the conjugation reaction and leading to the formation of this compound.
| Interacting Component | Role in Conjugation | Reference |
| GST N-terminal Domain | Contains the conserved G-site for binding glutathione (GSH). | nih.govresearchgate.net |
| GST C-terminal Domain | Forms the variable H-site that accommodates the 4-hydroxycyclophosphamide substrate. | nih.govresearchgate.net |
| Key Active Site Residues (e.g., Tyr8 in GSTP1-1) | Interact with and stabilize the substrate within the H-site, positioning it for reaction. | tandfonline.com |
This table outlines the roles of the different structural components of Glutathione S-transferases (GSTs) in the recognition and conjugation of 4-hydroxycyclophosphamide.
Cellular and Molecular Mechanisms of 4 Glutathionyl Cyclophosphamide Detoxification
4-Glutathionyl Cyclophosphamide (B585) as an Inactivated Metabolite
The formation of 4-glutathionyl cyclophosphamide represents a key step in the inactivation and detoxification of cyclophosphamide. This process diverts the reactive intermediates away from their cytotoxic targets, thereby reducing their therapeutic and toxic potential.
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to become active. pharmgkb.orgdovepress.com This initial step produces 4-hydroxycyclophosphamide (B600793), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838). pharmgkb.orgmdpi.com While aldophosphamide can spontaneously decompose to form the therapeutically active alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct acrolein, it is also a substrate for major detoxification pathways. mdpi.com
One of the primary detoxification routes is the conjugation of 4-hydroxycyclophosphamide with the endogenous antioxidant glutathione (B108866) (GSH). mdpi.comcu.edu.eg This reaction, which can occur spontaneously, is significantly catalyzed by phase II metabolizing enzymes known as glutathione S-transferases (GSTs). mdpi.compharmgkb.org Several human GST isoenzymes, including GSTA1-1, GSTA2-2, GSTM1a-1a, and GSTP1-1, have been shown to increase the formation rate of this compound by two- to four-fold compared to the spontaneous reaction. pharmgkb.org This enzymatic conjugation effectively shunts 4-hydroxycyclophosphamide away from the pathway that generates the ultimate DNA-alkylating species, phosphoramide mustard, thus serving as a crucial inactivation mechanism. mdpi.compharmgkb.org
Detailed research into the kinetics of this enzymatic reaction has revealed varying efficiencies among different GST isoenzymes.
| GST Isoenzyme | Km (mM) | Vmax (nmol/min/mg protein) | Source |
|---|---|---|---|
| GSTA1-1 | 0.35 | Not Reported | pharmgkb.org |
| GSTA2-2 | 1.0 | Not Reported | pharmgkb.org |
| GSTM1a-1a | 1.9 | Not Reported | pharmgkb.org |
| GSTP1-1 | 1.9 | 35.1 | mdpi.compharmgkb.org |
Role of Efflux Transporters in this compound Elimination
Once formed, the water-soluble this compound conjugate must be removed from the cell to complete the detoxification process. This elimination is mediated by specific cellular efflux transporters. mdpi.com
The transport of glutathione conjugates out of the cell is primarily handled by members of the ATP-binding cassette (ABC) transporter superfamily, also known as GS-X pumps. mdpi.comnih.gov Specifically, the multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, has been identified as a key transporter responsible for the efflux of this compound. nih.gov Research in rats has shown that MRP2 actively exports this detoxified metabolite from hepatocytes into the bile. nih.gov Other ABC transporters, such as the multidrug resistance-associated protein 1 (MRP1 or ABCC1), are also known to transport glutathione-drug conjugates and may play a role in the elimination of this compound from various cells. mdpi.comnih.gov
ABC transporters like MRP2 function as primary active pumps, utilizing the energy derived from ATP hydrolysis to drive the transport of their substrates across cellular membranes against a concentration gradient. mdpi.com The formation of the glutathione conjugate is crucial for this process, as the parental drug metabolite is often not a substrate for these transporters. The addition of the negatively charged glutathione molecule makes this compound recognizable by the substrate-binding site of transporters like MRP2. mdpi.com This coordinated system of enzymatic conjugation (Phase II metabolism) followed by active efflux (Phase III metabolism) provides an efficient mechanism for cellular protection against reactive electrophiles derived from cyclophosphamide metabolism. mdpi.comresearchgate.net
Impact of Glutathione Homeostasis on this compound Formation
The availability of intracellular glutathione is a rate-limiting factor for the formation of this compound. Cellular glutathione homeostasis, which is the balance between GSH synthesis, regeneration, and consumption, directly influences the capacity of this detoxification pathway. aacrjournals.orgoup.com High intracellular levels of GSH favor the conjugation reaction, thereby enhancing the detoxification of cyclophosphamide's reactive metabolites. pharmgkb.orgaacrjournals.org Conversely, conditions that lead to glutathione depletion can impair this pathway, potentially increasing the cytotoxic and toxic effects of the drug by shunting metabolism towards the formation of phosphoramide mustard and acrolein. aacrjournals.orgoup.com The expression and activity of GST enzymes, particularly isoenzymes like GSTA1 which have a high affinity for glutathione, also play a significant role in determining the efficiency of this conjugation process. cu.edu.egfrontiersin.org
Regulation of Cellular Glutathione Levels
The detoxification of cyclophosphamide is intrinsically linked to the availability and regulation of cellular glutathione (GSH). nih.gov GSH, a tripeptide, is a crucial component of the cell's defense against toxic xenobiotics and electrophilic compounds. nih.govnih.gov The metabolism of cyclophosphamide produces highly reactive electrophilic metabolites, which are neutralized through conjugation with GSH. nih.govpharmgkb.org This process, however, can lead to a significant depletion of the intracellular GSH pool. nih.govoup.com
Studies have shown that exposure of cells to activated cyclophosphamide results in a marked decrease in cellular GSH content. nih.govoup.com For instance, the toxic metabolite acrolein, generated during the breakdown of aldophosphamide, is highly effective at depleting cellular GSH. nih.govtandfonline.com In contrast, the primary alkylating metabolite, phosphoramide mustard, does not appear to affect GSH levels directly. nih.gov The rate of GSH depletion and the cell's capacity to replenish its GSH stores are critical determinants of its sensitivity to cyclophosphamide's toxic effects. nih.govphysiology.org Research indicates that cells with depleted GSH levels exhibit a 5-fold potentiation of cyclophosphamide's cytotoxicity and significantly higher levels of DNA damage. nih.gov Conversely, increasing cellular GSH content, for example by preincubation with cysteine, can decrease sensitivity to the drug. nih.gov
The formation of this compound is a key step in the detoxification pathway. This reaction involves the direct conjugation of GSH with 4-hydroxycyclophosphamide, a process that can occur spontaneously but is significantly accelerated by Glutathione S-transferase (GST) enzymes. pharmgkb.orgresearchgate.net GSTs are a family of phase II detoxification enzymes that catalyze the attachment of GSH to various electrophilic substrates, rendering them less reactive and more water-soluble for elimination. nih.govfrontiersin.org
Several human GST isoenzymes have been identified as catalysts in the formation of 4-glutathionylcyclophosphamide. Research demonstrates that GSTs from the Alpha (GSTA1-1, GSTA2-2), Mu (GSTM1a-1a), and Pi (GSTP1-1) classes can increase the formation of 4-glutathionylcyclophosphamide by 2- to 4-fold above the non-enzymatic rate. pharmgkb.org Among these, GSTA1-1 exhibits the highest efficiency for this conjugation. pharmgkb.org The expression levels and polymorphic variants of these GSTs can, therefore, influence the rate of cyclophosphamide detoxification and contribute to inter-individual differences in drug response and toxicity. frontiersin.orgahajournals.org
Table 1: Human Glutathione S-Transferase (GST) Isoenzymes Involved in 4-Glutathionylcyclophosphamide Formation
| GST Isoenzyme | Class | Effect on 4-GSCP Formation | Km Value (mM) |
|---|---|---|---|
| GSTA1-1 | Alpha | 2-4 fold increase | 0.35 |
| GSTA2-2 | Alpha | 2-4 fold increase | 1.0 - 1.9 |
| GSTM1a-1a | Mu | 2-4 fold increase | 1.0 - 1.9 |
| GSTP1-1 | Pi | 2-4 fold increase | 1.0 - 1.9 |
Data sourced from studies on purified human GST isoenzymes incubated with 4-hydroxycyclophosphamide and GSH. pharmgkb.org
Interplay with Redox Balance and Oxidative Stress Responses
This drug-induced oxidative stress triggers a complex network of cellular defense mechanisms, chief among them being the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. tandfonline.comoup.comnih.gov Nrf2 is a transcription factor that acts as a master regulator of the antioxidant response. oup.commdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, it is released and moves to the nucleus. mdpi.com There, it binds to specific DNA sequences known as antioxidant response elements (AREs), initiating the transcription of a wide array of cytoprotective genes. tandfonline.commdpi.com These genes encode for antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, as well as enzymes involved in GSH synthesis and regeneration. oup.comnih.gov
Activation of the Nrf2 pathway is a critical compensatory mechanism to counteract cyclophosphamide-induced toxicity. nih.govnih.gov Studies have demonstrated that activating Nrf2 can alleviate cyclophosphamide-induced damage in various tissues. nih.govnih.gov Conversely, mice lacking Nrf2 show significantly more severe myelosuppression and are more susceptible to the cytotoxic effects of acrolein, highlighting the protective role of this pathway. nih.gov However, some research suggests that prolonged or high-dose exposure to cyclophosphamide can itself lead to the downregulation of the Nrf2 pathway, potentially impairing the cell's ability to mount an effective antioxidant defense and exacerbating tissue damage. oup.comresearchgate.net The interplay between GSH depletion, the direct toxic effects of cyclophosphamide metabolites, and the activation or inhibition of the Nrf2/ARE signaling pathway is therefore central to the molecular mechanisms of cyclophosphamide-induced oxidative damage.
Table 2: Effects of Cyclophosphamide on Oxidative Stress Markers and Nrf2 Pathway Components
| Parameter | Effect of Cyclophosphamide Treatment | Protective Counter-mechanism |
|---|---|---|
| Reduced Glutathione (GSH) | Decreased | Nrf2-mediated synthesis |
| Malondialdehyde (MDA) | Increased | Antioxidant enzyme activity |
| Superoxide Dismutase (SOD) | Decreased | Nrf2-mediated expression |
| Catalase | Decreased | Nrf2-mediated expression |
| Nrf2 Expression | Downregulated | Activation by antioxidants |
| Heme oxygenase-1 (HO-1) Expression | Downregulated | Nrf2-mediated expression |
This table summarizes general findings from various in vivo studies on cyclophosphamide-induced toxicity. oup.comnih.gov
Preclinical and in Vitro Investigations of 4 Glutathionyl Cyclophosphamide
Metabolic Profiling in Animal Models
Animal models have been instrumental in understanding the in vivo fate of cyclophosphamide (B585) and the generation of its various metabolites, including the glutathione (B108866) conjugate.
In Vivo Biotransformation Studies (e.g., Murine, Rat Models)
Studies in both murine and rat models have been fundamental to elucidating the metabolic pathways of cyclophosphamide. Following administration, cyclophosphamide undergoes hepatic activation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide (B600793). researchgate.netpharmgkb.org This key intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). researchgate.netmdpi.com It is from aldophosphamide that the detoxification reaction with glutathione occurs, leading to the formation of 4-glutathionyl cyclophosphamide. mdpi.comtandfonline.com
In vivo research in mice has shown that after intraperitoneal injection of cyclophosphamide, metabolites bind to DNA in various organs, with the highest levels initially found in the kidney and lung. nih.gov While this binding is primarily associated with the ultimate alkylating agent, phosphoramide (B1221513) mustard, the formation of this compound is a competing detoxification pathway. nih.govnih.gov Studies in rats have demonstrated that the multidrug resistance-associated protein 2 (MRP2) is responsible for the transport of 4-glutathionylcyclophosphamide from hepatocytes into the bile, indicating this is a significant route of elimination. nih.gov
Pharmacokinetic studies in mice have revealed significant interspecies differences in cyclophosphamide metabolism when compared to humans, dogs, and cats, highlighting the importance of species-specific investigations. nih.gov The distribution and pharmacokinetics of cyclophosphamide have also been investigated in rats, providing further insight into its metabolic fate in this model. researchgate.net
Comparative Metabolism of Oxazaphosphorines
The metabolism of cyclophosphamide is often compared to its isomer, ifosfamide (B1674421), another oxazaphosphorine drug. While both are prodrugs requiring hepatic activation, their metabolic pathways show key differences. nih.govnih.gov A major distinction lies in the initial cytochrome P450-mediated reactions. nih.gov Ifosfamide metabolism preferentially involves N-dechloroethylation, which produces chloroacetaldehyde, a neurotoxic and nephrotoxic compound. nih.gov In contrast, cyclophosphamide metabolism favors the ring-opening pathway that leads to the formation of acrolein and phosphoramide mustard. nih.gov
The formation of a glutathione conjugate is a common feature for both drugs. However, the specific metabolites and the enzymes involved can differ. For instance, while this compound is a well-documented metabolite of cyclophosphamide, the corresponding 4-glutathionyl ifosfamide has also been studied. nih.govresearchgate.net Comparative metabolomic studies in mice using UPLC-ESI-QTOFMS have provided a detailed profile of the metabolites of both cyclophosphamide and ifosfamide, identifying novel metabolites and confirming the preferential metabolic pathways for each. nih.gov These studies underscore the subtle structural differences between these isomers that lead to distinct metabolic fates and, consequently, different toxicity profiles. nih.govscispace.com
In Vitro Cellular and Subcellular Studies
In vitro systems, ranging from isolated cells to reconstituted enzyme systems, have provided a more controlled environment to dissect the specific biochemical events leading to the formation of this compound.
Hepatocyte and Sinusoidal Endothelial Cell Metabolism
The liver is the primary site of cyclophosphamide metabolism. rjptonline.org In vitro studies using hepatocytes have been crucial in understanding the activation and detoxification processes. Cyclophosphamide itself is not directly toxic to liver sinusoidal endothelial cells (SECs). However, when co-cultured with hepatocytes, which metabolize cyclophosphamide, SECs show significant toxicity. bohrium.comnih.gov This toxicity is largely attributed to acrolein, a byproduct of cyclophosphamide activation. bohrium.comnih.gov
The formation of this compound within hepatocytes is a key detoxification step that mitigates the toxicity of activated cyclophosphamide. tandfonline.com The availability of glutathione (GSH) in hepatocytes is a critical determinant of the extent of this detoxification. bohrium.comnih.gov Studies have shown that profound depletion of GSH in SECs precedes cell death, and maintaining hepatocyte GSH levels can protect both cell types in co-culture. bohrium.comnih.gov This highlights the interplay between metabolic activation in hepatocytes and the subsequent detoxification via glutathione conjugation, which ultimately influences the toxic effects on neighboring SECs. jci.org
Reconstituted Enzyme Systems for Mechanistic Elucidation
To pinpoint the specific enzymes involved in the formation of this compound, researchers have utilized reconstituted enzyme systems. These in vitro setups allow for the study of individual enzymes in a controlled environment. It has been demonstrated that the conjugation of 4-hydroxycyclophosphamide with glutathione is catalyzed by Glutathione S-transferases (GSTs). researchgate.netnih.gov
Studies using purified human GST isoenzymes have shown that GST A1-1, A2-2, M1a-1a, and P1-1 can all catalyze the formation of this compound, increasing its formation rate by 2- to 4-fold compared to the spontaneous reaction. researchgate.netnih.gov Enzyme kinetic analysis revealed that GST A1-1 has the lowest Km value (0.35 mM) for this reaction, suggesting it has the highest affinity for the substrate among the tested isoenzymes. researchgate.netnih.gov These findings from reconstituted systems have been crucial in confirming the enzymatic basis for the formation of this compound and identifying the specific GST isoenzymes involved. researchgate.netnih.gov
Genetic Polymorphisms in Glutathione S-Transferases and Implications for this compound Formation
Genetic variations in the genes encoding for Glutathione S-transferases can significantly impact the metabolism of cyclophosphamide and the formation of its glutathione conjugate. Polymorphisms in GST genes can lead to decreased enzyme activity, which in turn can reduce the detoxification of cyclophosphamide metabolites. doaj.orgnih.govfrontiersin.org This can result in higher levels of toxic metabolites and has been associated with increased toxicity in patients. nih.govfrontiersin.org
Specifically, polymorphisms in GSTA1 and GSTP1 have been identified as having a potential impact on cyclophosphamide detoxification. aacrjournals.org For instance, the Ile105Val polymorphism in the GSTP1 gene can decrease its catalytic activity. aacrjournals.orgplos.org Studies have shown that the GSTM1-null genotype is associated with a higher incidence of adverse drug reactions to cyclophosphamide. plos.org These genetic variations can alter the balance between the activation and detoxification of cyclophosphamide, thereby influencing the amount of this compound formed and potentially affecting both the therapeutic efficacy and toxicity of the drug. mdpi.comaacrjournals.org
Impact of GST Genetic Variations on Enzyme Activity
Genetic polymorphisms in several GST isoenzymes, particularly GSTM1, GSTT1, and GSTP1, have been shown to alter enzyme activity, which in turn impacts the metabolism of cyclophosphamide. These variations can lead to reduced detoxification rates of the active metabolite, 4-hydroxycyclophosphamide. mdpi.com
The GSTM1 and GSTT1 genes are characterized by common null mutations, where a complete deletion of the gene results in a total lack of enzyme production. frontiersin.org Individuals who are homozygous for these null alleles are unable to produce functional GSTM1 or GSTT1 enzymes, respectively. frontiersin.org This absence of enzyme activity leads to an impaired capacity to detoxify electrophilic compounds, including the active metabolites of cyclophosphamide. frontiersin.org Consequently, individuals with GSTM1 or GSTT1 null genotypes have a diminished ability to form this compound, which can lead to a higher systemic exposure to the toxic metabolites of cyclophosphamide.
The GSTP1 gene exhibits a well-studied single nucleotide polymorphism (SNP), an A-to-G transition at nucleotide 313 in exon 5, which results in an isoleucine to valine amino acid substitution at codon 105 (Ile105Val; rs1695). tandfonline.comwaocp.org This amino acid change is located within the substrate-binding site of the GSTP1 enzyme. ashpublications.orgpsu.edu The variant allele (Val105) is associated with lower thermal stability and altered catalytic activity compared to the wild-type allele (Ile105). tandfonline.comashpublications.org Specifically, the GSTP1 Val105 variant exhibits a reduced capacity to conjugate glutathione with various substrates, including the metabolites of cyclophosphamide. mdpi.comnih.gov In vitro studies have provided kinetic data for the wild-type GSTP1 enzyme in the conjugation of 4-hydroxycyclophosphamide, with a reported KM of approximately 1.9 mM and a Vmax of 35.1 nmol/min/mg protein. nih.gov The Ile105Val polymorphism leads to a decrease in this catalytic efficiency. mdpi.comnih.gov
Table 1: Impact of Key GST Genetic Variations on Enzyme Activity and Cyclophosphamide Metabolism
| Gene | Genetic Variation | Effect on Enzyme Activity | Consequence for this compound Formation |
|---|---|---|---|
| GSTM1 | Null genotype (deletion) | Complete absence of GSTM1 enzyme activity. frontiersin.org | Reduced capacity for detoxification, leading to decreased formation. |
| GSTT1 | Null genotype (deletion) | Complete absence of GSTT1 enzyme activity. frontiersin.org | Reduced capacity for detoxification, leading to decreased formation. frontiersin.orgfrontiersin.org |
| GSTP1 | Ile105Val (rs1695) | Reduced catalytic efficiency and lower thermal stability of the GSTP1 enzyme. tandfonline.comashpublications.org | Decreased rate of conjugation, leading to reduced formation. mdpi.comnih.gov |
Mechanistic Relationships between GST Genotype and Cyclophosphamide Metabolism
The genetic makeup of an individual's GST enzymes directly influences the metabolic fate of cyclophosphamide. The presence of specific genotypes can alter the balance between the activation of cyclophosphamide to its cytotoxic form and its detoxification through conjugation with glutathione.
For individuals with GSTM1 or GSTT1 null genotypes , the mechanism is straightforward: the absence of the respective enzyme eliminates its contribution to the detoxification of 4-hydroxycyclophosphamide. frontiersin.org This leads to a greater proportion of the active metabolite being available to exert its cytotoxic effects or to be shunted down other metabolic pathways. The lack of this specific enzymatic detoxification route can result in prolonged exposure of tissues to the harmful effects of cyclophosphamide's active metabolites. mdpi.com
In the case of the GSTP1 Ile105Val polymorphism , the mechanism is more nuanced. The substitution of isoleucine with the less bulky and more hydrophobic valine at codon 105 occurs within the electrophile-binding site of the enzyme. waocp.org This alteration in the primary amino acid sequence can induce conformational changes in the enzyme's three-dimensional structure, thereby affecting its substrate specificity and catalytic function. waocp.org The Val105 variant has been shown to have a lower thermal stability, suggesting a less stable protein structure. tandfonline.comashpublications.org This structural instability, combined with the altered geometry of the substrate-binding site, is believed to be the reason for the reduced catalytic efficiency of the Val105 variant towards 4-hydroxycyclophosphamide. mdpi.comnih.gov As a result, individuals carrying the Val105 allele, particularly those who are homozygous (Val/Val), have a compromised ability to detoxify cyclophosphamide's active metabolites via this pathway. This reduced detoxification capacity can lead to higher circulating levels of the active drug and its toxic byproducts. mdpi.com
Future Research Directions in 4 Glutathionyl Cyclophosphamide Studies
Elucidation of Novel Enzymatic and Non-Enzymatic Formation Pathways
The formation of 4-glutathionyl cyclophosphamide (B585) can occur both spontaneously and through enzymatic catalysis. nih.govmdpi.com While the involvement of Glutathione (B108866) S-transferases (GSTs) is well-established, the specific roles of various GST isoenzymes and the potential contribution of other enzymatic systems remain to be fully explored.
Enzymatic Pathways:
Research has demonstrated that human GST isoenzymes, including GSTA1-1, A2-2, M1a-1a, and P1-1, can catalyze the formation of 4-glutathionyl cyclophosphamide from 4-hydroxycyclophosphamide (B600793). nih.govresearchgate.net Studies have shown that the presence of these enzymes can increase the formation of the conjugate by 2- to 4-fold compared to the spontaneous reaction. nih.govresearchgate.net Kinetic analyses have revealed varying efficiencies among these isoenzymes, with GST A1-1 exhibiting the lowest Km value (0.35 mM), indicating a high affinity for the substrate. nih.govresearchgate.net In contrast, the Km values for other GST enzymes were found to be in the range of 1.0 to 1.9 mM. nih.govresearchgate.net Future investigations should aim to:
Identify additional GST isoenzymes: A comprehensive screening of all human GST isoenzymes is necessary to identify any others involved in this conjugation reaction.
Explore other enzyme families: The potential role of other enzyme families, apart from GSTs, in catalyzing this reaction should be investigated.
Characterize enzyme kinetics in detail: In-depth kinetic studies are needed to determine the Vmax and Kcat values for each involved enzyme, providing a clearer picture of their catalytic efficiencies.
Non-Enzymatic Pathways:
The non-enzymatic conjugation of 4-hydroxycyclophosphamide with glutathione is a known phenomenon. researchgate.net However, the precise conditions that favor this spontaneous reaction, such as pH and temperature, require more detailed investigation. researchgate.net Future studies should focus on:
Mapping the reaction landscape: A thorough investigation of how different physiological and pathological conditions (e.g., oxidative stress, changes in intracellular pH) influence the rate of non-enzymatic conjugation is crucial.
Identifying influencing factors: Research should aim to identify endogenous molecules that may catalyze or inhibit the non-enzymatic formation of this compound.
Investigation of Cross-Species Metabolic Differences and Similarities
The metabolism of cyclophosphamide can vary significantly across different species. nih.gov Understanding these differences is essential for the accurate extrapolation of preclinical data to human clinical scenarios.
Comparative Metabolomics:
While studies have been conducted in species such as rats and humans, there is a need for more comprehensive comparative metabolic studies. nih.govnih.gov For instance, research in Wistar and TR- rats (a strain lacking functional ABCC2) has highlighted the role of this transporter in the biliary excretion of this compound. nih.gov Future research should include a wider range of species, including mice, to build a more complete picture of metabolic conservation and divergence. nih.gov The use of genetically modified mouse models could provide direct insights into the roles of specific enzymes in cyclophosphamide metabolism. nih.gov
Table 1: Key Enzymes and Transporters in this compound Metabolism Across Species
| Enzyme/Transporter | Species | Role in this compound Metabolism | Reference |
| Glutathione S-Transferases (GSTs) | Human | Catalyze the conjugation of 4-hydroxycyclophosphamide with glutathione. | nih.govresearchgate.net |
| ABCC2 | Rat | Mediates the biliary transport and elimination of this compound. | nih.gov |
Advanced Analytical Techniques for Comprehensive Metabolic Profiling
The labile nature and structural complexity of this compound necessitate the use of sophisticated analytical methods for its accurate detection and quantification.
Current and Emerging Techniques:
High-performance liquid chromatography (HPLC) with electrochemical detection and tandem mass spectrometry (MS/MS) have been instrumental in studying this metabolite. nih.govnih.gov UPLC-ESI-QTOFMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) has also been employed for urinary metabolite profiling. nih.gov Future advancements in this area should focus on:
Developing more sensitive and specific assays: The development of novel analytical platforms with higher sensitivity and specificity is crucial for detecting low-abundance metabolites and for detailed pharmacokinetic studies.
Implementing metabolomics approaches: Untargeted metabolomics approaches can help in the discovery of novel metabolites of cyclophosphamide and provide a more holistic view of its metabolic network.
Utilizing advanced imaging techniques: Mass spectrometry imaging could be employed to visualize the spatial distribution of this compound and its related metabolites within tissues, offering insights into its site of formation and detoxification.
Development of Mechanistic Models for Glutathione Conjugation Dynamics
To better predict the metabolic fate of cyclophosphamide and its clinical consequences, the development of robust mechanistic models is essential. These models can integrate various factors influencing the formation and disposition of this compound.
Modeling Approaches:
Future modeling efforts should aim to:
Integrate multi-level data: Develop systems biology models that integrate data from genomics (e.g., GST polymorphisms), proteomics (enzyme expression levels), and metabolomics (metabolite concentrations). nih.govnih.gov
Simulate in vivo conditions: Create dynamic models that can simulate the in vivo pharmacokinetics of cyclophosphamide and its metabolites under different physiological and pathological states.
Predict inter-individual variability: Utilize these models to predict inter-individual differences in drug response and toxicity based on an individual's genetic makeup and physiological status.
Q & A
Q. How is 4-Glutathionyl cyclophosphamide identified and synthesized in experimental settings?
this compound is formed via glutathione S-transferase (GST)-mediated conjugation of aldophosphamide (a cyclophosphamide metabolite) with glutathione. The reaction follows: Aldophosphamide + Glutathione → this compound + Water . Synthesis confirmation requires analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to detect the thioether bond characteristic of this conjugate .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Quantification typically involves:
- LC-MS/MS : Optimized for sensitivity, with electrospray ionization (ESI) in positive ion mode. Calibration curves using deuterated internal standards (e.g., d4-glutathione) improve accuracy .
- HPLC with UV detection : Less sensitive but cost-effective for high-concentration samples (e.g., in vitro studies) .
Method validation should adhere to EMA guidelines, including assessments of linearity, precision, and matrix effects .
Advanced Research Questions
Q. How do GST polymorphisms influence the detoxification of this compound?
GSTP1 (Ile105Val polymorphism) is the primary enzyme responsible for conjugating aldophosphamide with glutathione. Homozygous Val/Val genotypes reduce catalytic activity by ~50%, increasing systemic exposure to toxic cyclophosphamide metabolites. Researchers should:
Q. What experimental designs address inter-individual variability in this compound pharmacokinetics?
- Population pharmacokinetic modeling : Incorporate covariates like CYP2C19*2 allele status, creatinine clearance, and body mass to explain variability in metabolite AUC .
- In vitro hepatocyte assays : Use donor cells with varied CYP/GST genotypes to simulate metabolic pathways and quantify this compound formation .
Q. How should researchers resolve contradictions in metabolite quantification across analytical platforms?
Discrepancies between HPLC and LC-MS/MS results often arise from:
Q. What methodologies assess the genotoxic potential of this compound?
- Alkaline Comet assay : Detect DNA strand breaks in cells exposed to cyclophosphamide metabolites. Include positive controls (e.g., ethyl methanesulfonate) and normalize results to % tail DNA .
- Micronucleus testing : Combine with GST-knockout cell lines to isolate the role of this compound in clastogenicity .
Data Analysis and Interpretation
Q. How can researchers analyze contradictory data on CYP-mediated metabolic activation vs. GST-driven detoxification?
- Pathway enrichment analysis : Use metabolomics datasets to quantify flux ratios (e.g., 4-OH-cyclophosphamide/4-Glutathionyl cyclophosphamide) across genotypes .
- In silico modeling : Tools like Simcyp® simulate competing pathways under varying enzyme activities, highlighting dominant mechanisms in specific populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
